REACTION_CXSMILES
|
Cl.[C:2]([NH2:6])(=O)[CH2:3][CH3:4].[CH3:7][O:8][CH:9]([O:17]C)[C:10]([C:13](OC)=O)=[CH:11][O-].[Na+].C[N:21](C)C=O>>[CH2:3]([C:2]1[N:6]=[CH:13][C:10]([C:9]([O:8][CH3:7])=[O:17])=[CH:11][N:21]=1)[CH3:4] |f:0.1,2.3|
|
Name
|
propionamide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)(=O)N
|
Name
|
sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C[O-])C(=O)OC)OC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C=N1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |